(3S,4S)-4-Hydroxy-3-methylhept-6-enal is an oxidized shunt metabolite derived from intermediates within the methylerythritol phosphate (MEP) pathway, also known as the DOXP pathway. This essential metabolic route operates in bacteria, apicomplexan parasites, and plant plastids to generate the universal terpenoid precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) [2] [5] [8]. The canonical MEP pathway involves seven enzymatic steps converting pyruvate and glyceraldehyde-3-phosphate into IPP and DMAPP. However, under specific metabolic conditions—particularly when flux through the pathway is disrupted or exceeds capacity—non-canonical intermediates can accumulate and undergo chemical or enzymatic modifications. (3S,4S)-4-Hydroxy-3-methylhept-6-enal represents one such off-pathway derivative, likely arising from the spontaneous or enzymatic oxidation of oxygen-sensitive intermediates downstream of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) [2]. Its formation serves as an important metabolic indicator, signaling potential bottlenecks, particularly at the IspG-catalyzed step where MEcPP conversion becomes rate-limiting under high flux conditions [2] [5].
The final steps of the canonical MEP pathway involve highly reactive intermediates centered around iron-sulfur cluster chemistry. IspH (also termed LytB), a crucial [4Fe-4S] cluster-containing enzyme, catalyzes the reductive dehydroxylation of (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMBPP) to yield a mixture of IPP and DMAPP [8]. This reaction is exceptionally oxygen-sensitive due to the susceptibility of the [4Fe-4S] cluster to oxidation and degradation. While (3S,4S)-4-hydroxy-3-methylhept-6-enal is not a direct product of the canonical IspH reaction, its structure suggests a biochemical relationship. It likely originates from premature release or hydrolysis of upstream cyclic diphosphate intermediates, specifically MEcPP, particularly when IspG (which consumes MEcPP) becomes saturated [2] [5]. Under conditions of high metabolic flux—often induced by engineered overexpression of upstream enzymes like Dxs—the accumulation of MEcPP creates a substrate overload for IspG. This saturation promotes the efflux of MEcPP from the pathway, where it can undergo non-enzymatic rearrangement or hydrolysis, potentially yielding elongated or oxidized derivatives like (3S,4S)-4-hydroxy-3-methylhept-6-enal [2]. The structural similarity, particularly the hydroxylated branch, points towards MEcPP as its likely precursor.
Table 1: Key Enzymes and Intermediates in the Late MEP Pathway Relevant to (3S,4S)-4-Hydroxy-3-Methylhept-6-Enal Formation
Enzyme | Gene | Catalyzed Reaction | Product | Relationship to Shunt Metabolite |
---|---|---|---|---|
IspG (GcpE) | ispG/gcpE | Reduction of MEcPP | HMBPP | Saturation leads to MEcPP accumulation and shunt metabolite formation |
IspH (LytB) | ispH/lytB | Reductive dehydroxylation of HMBPP | IPP/DMAPP (5:1 ratio) | Oxygen sensitivity may contribute to pathway disruption |
Dxs | dxs | Condensation of Pyruvate + G3P | 1-Deoxy-D-xylulose 5-phosphate (DXP) | Overexpression increases flux, saturating IspG |
Non-enzymatic | - | Hydrolysis/Rearrangement of MEcPP | Varied oxidized derivatives (e.g., (3S,4S)-4-hydroxy-3-methylhept-6-enal) | Consequence of MEcPP efflux from the pathway |
Metabolic Flux Analysis (MFA), particularly 13C-based isotopic tracing (13C-MFA), has been instrumental in quantifying flux through the MEP pathway and identifying bottlenecks that lead to the accumulation of intermediates like MEcPP and their shunt products [2] [3] [6]. Studies applying MCA (Metabolic Control Analysis) and 13C-MFA to Escherichia coli strains engineered for isoprenoid production (e.g., expressing isoprene synthase) have provided quantitative insights into pathway control points:
These findings underscore that the formation of (3S,4S)-4-hydroxy-3-methylhept-6-enal is not random but a direct consequence of quantified flux imbalances, specifically the saturation of IspG under conditions of engineered high flux.
The MEP pathway exhibits complex multi-level regulation to optimize flux towards IPP/DMAPP and minimize the loss of unstable intermediates like MEcPP and HMBPP, thereby reducing off-pathway products such as (3S,4S)-4-hydroxy-3-methylhept-6-enal. Key regulatory mechanisms include:
Table 2: Regulatory Factors Influencing MEP Pathway Flux and Shunt Metabolite Formation
Regulatory Factor | Impact on MEP Pathway | Consequence for (3S,4S)-4-Hydroxy-3-Methylhept-6-Enal |
---|---|---|
Dxs Overexpression | ↑ Flux upstream of IspG, Saturates IspG | ↑↑ MEcPP accumulation → ↑ Efflux & conversion to shunt metabolites |
IspG Activity Limit | Low k~cat~, Electron dependency | Rate-limiting step, Direct cause of MEcPP accumulation |
IspH Oxygen Sensitivity | [4Fe-4S] cluster degradation, Loss of activity | Potential HMBPP accumulation/hydrolysis (though less documented than MEcPP efflux) |
Reducing Equivalent (NADPH/Fd~red~) Availability | Limits IspG/IspH activity | Contributes to IspG bottleneck and MEcPP accumulation |
Iron-Sulfur Cluster Biogenesis | Limits functional IspG/IspH enzyme | Reduces capacity of bottleneck enzymes, ↑ Intermediate leakage |
Lack of IspDEFG Channeling | Increased intermediate diffusion | ↑ Opportunity for MEcPP release and conversion |
CAS No.: 27668-52-6
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3